Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C₇H₉ClO₃ and a molecular weight of 176.60 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring through a single oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis is typically performed in specialized laboratories equipped with the necessary safety and handling protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction:
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigating the biological activity of spirocyclic compounds and their potential as pharmaceutical agents.
Medicine: Exploring the compound’s potential therapeutic effects and its use in drug development.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is not well-documented. its unique spirocyclic structure may interact with specific molecular targets and pathways, influencing biological activity. Further research is needed to elucidate the exact mechanism and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.3]hexane-2-carboxylate
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
Uniqueness
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to the presence of the chlorine atom, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives .
Properties
Molecular Formula |
C7H9ClO3 |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-10-5(9)7(8)6(11-7)3-2-4-6/h2-4H2,1H3 |
InChI Key |
MLYGHTDTULEBDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCC2)Cl |
Origin of Product |
United States |
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